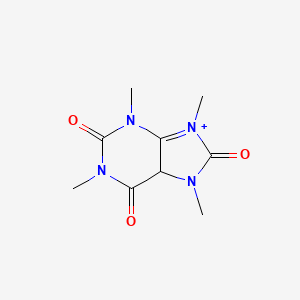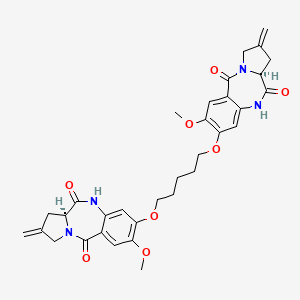
PBD-monoamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PBD-monoamide, also known as pyrrolobenzodiazepine monoamide, is a modified pyrrolobenzodiazepine dimer. It is primarily used as an antibody-drug conjugate cytotoxin. This compound has DNA-binding activity and reduces cell viability, making it a potent agent in cancer research and treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PBD-monoamide involves the modification of pyrrolobenzodiazepine dimers. The compound is connected to a peptide-based Val–Ala linker via an alternative conjugation route . The synthetic process typically involves the use of cysteine-engineered antibodies and recombinant XTEN polypeptides to create stable and homogeneous antibody-drug conjugates .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same principles as laboratory synthesis but optimized for higher yield and purity. The process includes stringent quality control measures to ensure the consistency and efficacy of the final product .
化学反応の分析
Types of Reactions
PBD-monoamide undergoes several types of chemical reactions, including:
Alkylation: this compound acts as a DNA alkylating agent, forming covalent bonds with DNA.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Val–Ala linker: Used in the conjugation process.
Cysteine-engineered antibodies: Essential for the formation of antibody-drug conjugates.
Major Products Formed
The major products formed from these reactions are antibody-drug conjugates, such as DHES0815A, which is used in cancer treatment .
科学的研究の応用
PBD-monoamide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its DNA-binding properties and its effects on cell viability.
Medicine: Utilized in the development of antibody-drug conjugates for cancer treatment.
Industry: Employed in the production of targeted cancer therapies and other pharmaceutical applications.
作用機序
PBD-monoamide exerts its effects through DNA alkylation. The compound binds to DNA, causing DNA damage and apoptosis. This mechanism is particularly effective in non-dividing cells and contributes to its potency as a cytotoxic agent . The molecular targets include DNA and various cellular pathways involved in DNA repair and apoptosis .
類似化合物との比較
Similar Compounds
Pyrrolobenzodiazepine dimers: These compounds are similar in structure but differ in their DNA cross-linking capabilities.
Trastuzumab emtansine: Another antibody-drug conjugate used in cancer treatment but with a different mechanism of action.
Uniqueness
PBD-monoamide is unique due to its modified structure, which allows it to alkylate but not cross-link DNA. This modification enhances its efficacy and reduces potential side effects compared to other pyrrolobenzodiazepine dimers .
特性
分子式 |
C33H36N4O8 |
|---|---|
分子量 |
616.7 g/mol |
IUPAC名 |
(6aS)-3-[5-[[(6aS)-2-methoxy-8-methylidene-6,11-dioxo-5,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methylidene-5,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione |
InChI |
InChI=1S/C33H36N4O8/c1-18-10-24-30(38)34-22-14-28(26(42-3)12-20(22)32(40)36(24)16-18)44-8-6-5-7-9-45-29-15-23-21(13-27(29)43-4)33(41)37-17-19(2)11-25(37)31(39)35-23/h12-15,24-25H,1-2,5-11,16-17H2,3-4H3,(H,34,38)(H,35,39)/t24-,25-/m0/s1 |
InChIキー |
QEJNUISAHXDXBU-DQEYMECFSA-N |
異性体SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C(=O)N2)OCCCCCOC4=C(C=C5C(=C4)NC(=O)[C@@H]6CC(=C)CN6C5=O)OC |
正規SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C(=O)N2)OCCCCCOC4=C(C=C5C(=C4)NC(=O)C6CC(=C)CN6C5=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


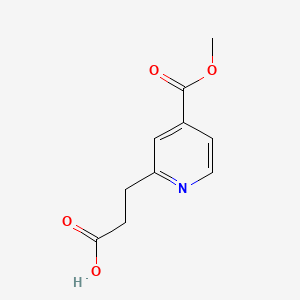
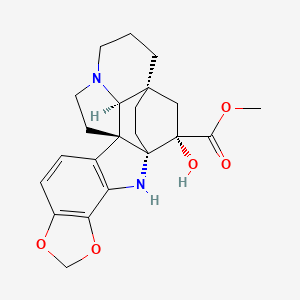
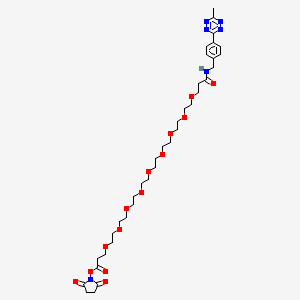
![(10Z)-N-[4-[2-(diethylamino)ethylcarbamoyl]cyclohexyl]-15-methyl-13-oxa-2,6,8,19-tetrazatricyclo[12.3.1.13,7]nonadeca-1(18),3(19),4,6,10,14,16-heptaene-4-carboxamide](/img/structure/B12367983.png)
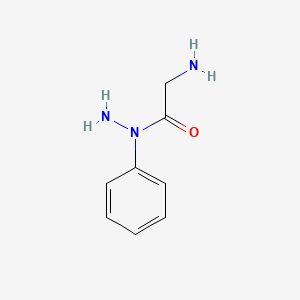
![2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate](/img/structure/B12367997.png)

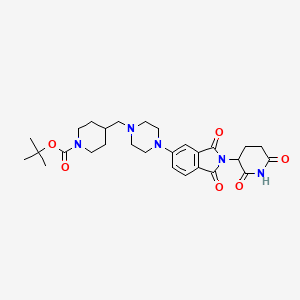
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)
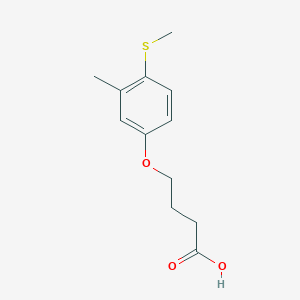
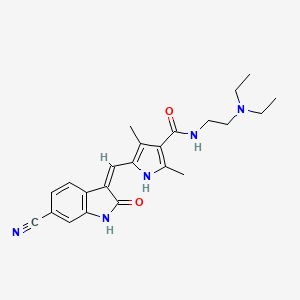

![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
